molecular formula C25H20FNO3 B11443757 3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11443757
M. Wt: 401.4 g/mol
InChI Key: XWMICCFPSFBVFP-UHFFFAOYSA-N
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Description

3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a chromeno[8,7-e][1,3]oxazin-2-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C25H20FNO3

Molecular Weight

401.4 g/mol

IUPAC Name

3-benzyl-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20FNO3/c1-16-20-11-12-23-22(14-27(15-29-23)19-9-7-18(26)8-10-19)24(20)30-25(28)21(16)13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3

InChI Key

XWMICCFPSFBVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-amino-4-methylphenol to form an intermediate Schiff base. This intermediate is then cyclized with benzyl bromide under basic conditions to yield the desired chromeno[8,7-e][1,3]oxazin-2-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various organic reactions, making it an essential reagent in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities. It has been investigated for:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Activity : In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)7.5DNA synthesis inhibition and damage
HuTu 80 (Duodenal Adenocarcinoma)4.0ROS production leading to cell death

These findings highlight its potential as a lead compound in drug development aimed at treating cancer and other diseases.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its ability to interact with specific molecular targets suggests potential roles in pharmacological studies aimed at developing new treatments for various conditions.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be used in formulating products that require enhanced performance characteristics.

Unique Features

The presence of the fluorophenyl group is particularly noteworthy as it may enhance biological activity and stability compared to other similar compounds lacking this feature.

Mechanism of Action

The mechanism by which 3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2-one
  • 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one

Uniqueness

3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-benzyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Molecular Characteristics

  • Molecular Formula : C27H25NO3
  • Molecular Weight : 411.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions utilizing palladium catalysts for carbon-carbon bond formation. The synthetic routes are designed to optimize yield and purity while ensuring the structural integrity of the final product.

Anticancer Properties

Recent studies have indicated that derivatives of chromeno[8,7-e][1,3]oxazin compounds exhibit significant anticancer activity. For instance:

  • Mechanism : These compounds may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as HepG2 and MCF-7 with IC50 values ranging from 1.30 μM to higher concentrations depending on the specific derivative used .

Antimicrobial Activity

Research has demonstrated that related compounds possess antimicrobial properties against various pathogens:

  • Activity Spectrum : Compounds similar to 3-benzyl-9-(4-fluorophenyl)-4-methyl have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

Neuroprotective Effects

Some studies suggest potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aspect remains an emerging area of research.

Case Studies

StudyFindings
In vitro study on HDAC inhibition The compound exhibited selective inhibition of HDAC3 with an IC50 value of 95.48 nM and significant antiproliferative effects on solid tumor cells (IC50: 1.30 μM) .
Antifungal activity assessment Compounds derived from similar structures demonstrated MIC values as low as 4 µg/mL against dermatophytes such as Epidermophyton floccosum .
Neuroprotection assays Preliminary results indicate a reduction in oxidative stress markers in neuronal cell lines treated with related chromeno[8,7-e][1,3]oxazin derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • HDAC Inhibition : By inhibiting HDACs, the compound alters gene expression patterns associated with cancer progression.
  • Antimicrobial Mechanism : It may disrupt cell membrane integrity or inhibit essential metabolic pathways in microbial cells.
  • Neuroprotective Pathways : Modulation of oxidative stress response pathways contributes to its neuroprotective effects.

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